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molecular formula C2H10N3OP B8432548 Phosphoric triamide, N,N-dimethyl- CAS No. 19316-37-1

Phosphoric triamide, N,N-dimethyl-

Cat. No. B8432548
M. Wt: 123.09 g/mol
InChI Key: MKRCVOZUOLJWFN-UHFFFAOYSA-N
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Patent
US04530714

Procedure details

Using the procedure described in M. Goehring and K. Niedenzu, Chem. Ber. 89, pp 1768-1771 (1956), 1300-1400 grams of a material containing 53.5% (by weight) of N,N-diethylphosphoric triamide and 46.5% (by weight) of ammonium chloride was prepared by reacting 1035 g of N,N-dimethylphosphoramidic dichloride and ammonia in ether at 0° C. The N,N-dimethylphosphoramidic dichloride was prepared by adding 425 g (9.45 mol) of dimethylamine to 4000 mL (6580 g, 42.7 mol) of phosphorus oxychloride at 0°-10° C., heating the reaction mixture at reflux (105° C.) for 18 h, and distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm). Pure N,N-dimethylphosphoric triamide can be obtained by extracting the crude material with chloroform, evaporating the chloroform, and recrystallizing the residue from acetone/chloroform. For example, extraction of 130 g of crude material with 1300 mL of hot chloroform provided 30 g of pure material, mp 128.5°-131° C. (lit. 119° C.), after recrystallization
[Compound]
Name
material
Quantity
1350 (± 50) g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1035 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
425 g
Type
reactant
Reaction Step Four
Quantity
4000 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|

Inputs

Step One
Name
material
Quantity
1350 (± 50) g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(P(N)(N)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
1035 g
Type
reactant
Smiles
CN(P(=O)(Cl)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
425 g
Type
reactant
Smiles
CNC
Name
Quantity
4000 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
heating the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)

Outcomes

Product
Name
Type
product
Smiles
CN(P(=O)(Cl)Cl)C
Name
Type
product
Smiles
CN(P(N)(N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04530714

Procedure details

Using the procedure described in M. Goehring and K. Niedenzu, Chem. Ber. 89, pp 1768-1771 (1956), 1300-1400 grams of a material containing 53.5% (by weight) of N,N-diethylphosphoric triamide and 46.5% (by weight) of ammonium chloride was prepared by reacting 1035 g of N,N-dimethylphosphoramidic dichloride and ammonia in ether at 0° C. The N,N-dimethylphosphoramidic dichloride was prepared by adding 425 g (9.45 mol) of dimethylamine to 4000 mL (6580 g, 42.7 mol) of phosphorus oxychloride at 0°-10° C., heating the reaction mixture at reflux (105° C.) for 18 h, and distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm). Pure N,N-dimethylphosphoric triamide can be obtained by extracting the crude material with chloroform, evaporating the chloroform, and recrystallizing the residue from acetone/chloroform. For example, extraction of 130 g of crude material with 1300 mL of hot chloroform provided 30 g of pure material, mp 128.5°-131° C. (lit. 119° C.), after recrystallization
[Compound]
Name
material
Quantity
1350 (± 50) g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1035 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
425 g
Type
reactant
Reaction Step Four
Quantity
4000 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|

Inputs

Step One
Name
material
Quantity
1350 (± 50) g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(P(N)(N)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
1035 g
Type
reactant
Smiles
CN(P(=O)(Cl)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
425 g
Type
reactant
Smiles
CNC
Name
Quantity
4000 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
heating the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)

Outcomes

Product
Name
Type
product
Smiles
CN(P(=O)(Cl)Cl)C
Name
Type
product
Smiles
CN(P(N)(N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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